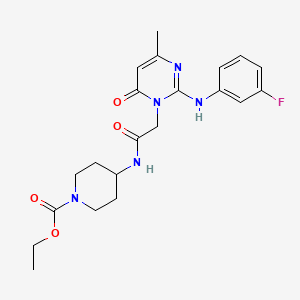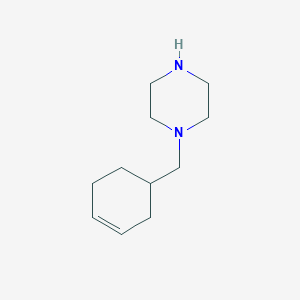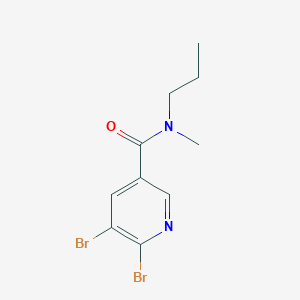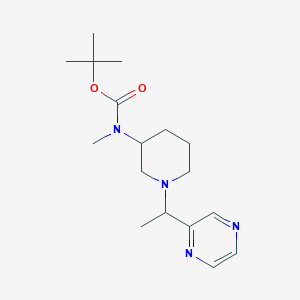![molecular formula C17H19N3O2S B2666715 6-Methoxy-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-benzimidazole-2-thione CAS No. 2172067-54-6](/img/structure/B2666715.png)
6-Methoxy-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-benzimidazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-benzimidazole-2-thione is a chemical compound with the molecular formula C17H19N3O3S . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound is based on its IUPAC name and molecular formula. It contains a benzimidazole core, which is a fused benzene and imidazole ring. Attached to this core are methoxy and methyl groups, as well as a thione group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 345.42 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Antifungal Activity
A study by Jafar et al. (2017) focused on the synthesis and antifungal effects of certain derivatives containing heterocyclic compounds, similar in structure to the specified chemical. These compounds demonstrated significant antifungal activity against Aspergillus terreus and Aspergillus niger, with one compound showing more effectiveness than others. This indicates the potential of such derivatives, including those related to the specified benzimidazole compound, in developing antifungal agents (Jafar et al., 2017).
Chemical Synthesis and Characterization
Research by Yang (2008) detailed the synthesis route of a key intermediate similar to the specified chemical for the preparation of chiral proton pump inhibitors. The synthesis involved multiple steps, starting from 2,3-dimethylpyridine, and highlighted the optical purity and structural characterization of the product. Such studies underscore the importance of synthetic pathways and characterization in the development of pharmaceutical compounds (Yang, 2008).
Molecular Studies and Drug Development
A study by Karayel (2021) conducted detailed analyses, including tautomeric properties, conformations, and molecular docking studies, of benzimidazole derivatives bearing 1,2,4-triazole. These compounds, including the structure similar to the specified chemical, showed potential as EGFR inhibitors with anti-cancer properties. This research provides insight into the molecular stability and anti-cancer potential of such compounds (Karayel, 2021).
Anti-Ulcer Activity
Madala (2017) synthesized a benzimidazole derivative and tested it for anti-ulcer activity, demonstrating the compound's potential as a chemotherapeutic agent. While not the exact compound , this study indicates the broader applicability of benzimidazole derivatives in treating ulcers and possibly related gastrointestinal conditions (Madala, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
6-methoxy-3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-benzimidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-10-8-18-14(11(2)16(10)22-4)9-20-15-6-5-12(21-3)7-13(15)19-17(20)23/h5-8H,9H2,1-4H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYPDRJRWDZJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C3=C(C=C(C=C3)OC)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide](/img/structure/B2666633.png)



![4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2666641.png)

![1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine](/img/structure/B2666643.png)



![Tert-butyl 7-(hydroxymethyl)-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2666651.png)
![5-bromo-2-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2666654.png)

